

QWF Peptide: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

QWF Peptide is a synthetic tripeptide that functions as a potent antagonist for both the Masrelated G protein-coupled receptor X2 (MRGPRX2) and the Neurokinin-1 receptor (NK-1R). Its ability to inhibit the binding of endogenous ligands, such as Substance P (SP), to these receptors makes it a valuable tool for studying their physiological and pathological roles. This document provides detailed application notes and experimental protocols for the use of **QWF peptide** in mast cell degranulation assays, calcium mobilization studies, in vivo models of pruritus, and explores its potential applications in cancer research based on its NK-1R antagonism.

Introduction to QWF Peptide

QWF Peptide is a tripeptide antagonist of Substance P (SP) and consequently blocks the action of SP at both the NK-1 receptor and the Mas-related G protein-coupled receptor X2 (MRGPRX2). SP is a neuropeptide involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. MRGPRX2 is primarily expressed on mast cells and is implicated in IgE-independent degranulation and pseudo-allergic reactions. The NK-1R is more broadly expressed and plays a role in neurogenic inflammation, pain, and has been identified as a potential target in cancer therapy. The dual antagonism of **QWF peptide** makes it a specific and powerful tool for dissecting the roles of these two important receptors.



Physicochemical Properties and Storage

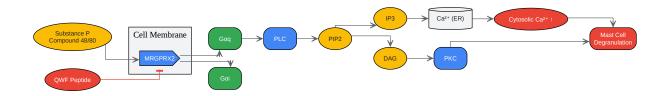
Property	Value
Molecular Formula	C38H43N5O8
Molecular Weight	697.78 g/mol
Sequence	Gln-Trp-Phe (QWF)
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term storage.

Signaling Pathways

QWF peptide exerts its effects by blocking the signaling cascades initiated by the activation of MRGPRX2 and NK-1R.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by ligands such as Substance P or compound 48/80 leads to the coupling of G α q and G α i proteins. This initiates a signaling cascade resulting in calcium mobilization and mast cell degranulation.



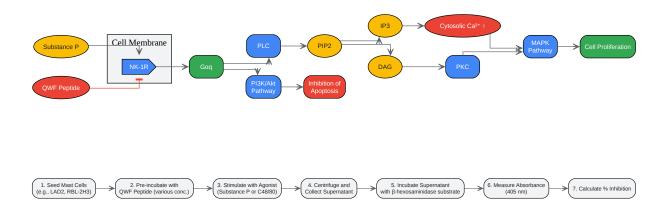
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MRGPRX2 signaling pathway leading to mast cell degranulation.

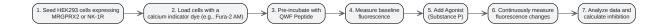
NK-1R Signaling Pathway and its Role in Cancer

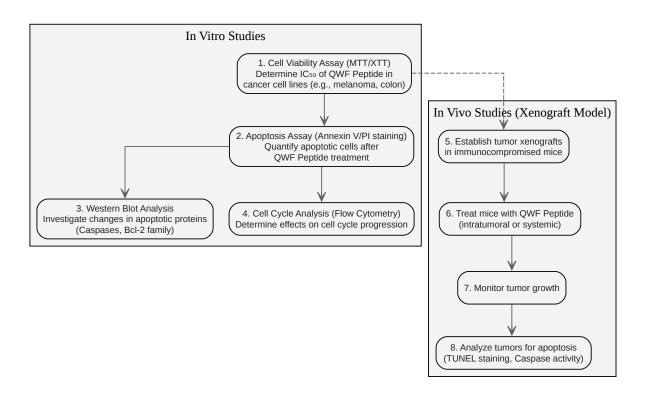


The binding of Substance P to NK-1R activates $G\alpha q$, leading to downstream signaling that can promote cell proliferation and inhibit apoptosis, processes that are highly relevant in cancer.









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